molecular formula C10H13NO2 B13065378 2-(5,6-Dimethylpyridin-3-yl)propanoic acid

2-(5,6-Dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13065378
M. Wt: 179.22 g/mol
InChI Key: RNIFUZLHJGPZHQ-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyridin-3-yl)propanoic acid is a pyridine derivative featuring a propanoic acid moiety attached to a substituted pyridine ring. The pyridine ring is functionalized with methyl groups at positions 5 and 6, which influence its electronic and steric properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(5,6-dimethylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-6-4-9(5-11-8(6)3)7(2)10(12)13/h4-5,7H,1-3H3,(H,12,13)

InChI Key

RNIFUZLHJGPZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethylpyridine.

    Alkylation: The pyridine ring is alkylated at the 3-position using a suitable alkylating agent such as ethyl bromoacetate.

    Hydrolysis: The ester group is then hydrolyzed to form the carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

2-(5,6-Dimethylpyridin-3-yl)propanoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Arylpropanoic Acid NSAIDs

Compounds like α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) . Key differences include:

Property 2-(5,6-Dimethylpyridin-3-yl)propanoic Acid Ibuprofen/Naproxen
Aromatic System Pyridine ring (electron-deficient due to N) Benzene/naphthyl ring (neutral)
Substituents 5,6-dimethyl groups on pyridine Isobutyl/methoxy groups
Acidity Likely higher acidity due to pyridine’s inductive effects Moderate acidity (pKa ~4–5)
Bioactivity Unreported; pyridine may alter COX binding COX-1/COX-2 inhibition

The pyridine ring in the target compound may reduce gastrointestinal toxicity compared to traditional NSAIDs, as the electronic environment could weaken interactions with COX-1 in the stomach lining .

Comparison with Pyridine Derivatives

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol ()

This compound shares a pyridine ring with substituents (5,6-dimethoxy) but differs in the functional group (propargyl alcohol vs. propanoic acid):

Property Target Compound 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
Functional Group Propanoic acid (ionizable at physiological pH) Propargyl alcohol (neutral, reactive alkyne)
Lipophilicity Moderate (carboxylic acid reduces logP) High (methoxy and alkyne increase logP)
Potential Applications Anti-inflammatory, enzyme inhibition Synthetic intermediate, anticancer probes

The carboxylic acid group in the target compound enhances water solubility, making it more suitable for oral bioavailability than the propargyl alcohol analog .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ()

This methyl ester derivative highlights the role of prodrug strategies:

Property Target Compound Methyl Ester Analog
Bioavailability Active form (acid) Prodrug (ester hydrolyzed in vivo to acid)
Stability Prone to ionization and rapid excretion Enhanced membrane permeability (neutral ester)
Substituent Effects Methyl groups may hinder metabolism Fluorine and amino groups modify electronic interactions

Comparison with Chlorinated and Thiadiazole Derivatives

Compounds like 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid () and Fenbufen (4-biphenylylbutanoic acid with oxo-functionality, ) demonstrate how heterocyclic substitutions influence activity:

Property Target Compound 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid Fenbufen
Core Structure Pyridine-propanoic acid Benzothiazole-propanoic acid Biphenyl-butanoic acid
Electron Effects Pyridine’s N atom enhances electrophilicity Chlorine and sulfur increase electronegativity Oxo-group improves COX binding
Therapeutic Potential Unreported (speculative: anticancer/anti-inflammatory) Anticancer (benzothiazoles are known antitumor agents) Anti-inflammatory

The absence of sulfur or chlorine in the target compound may reduce cytotoxicity compared to benzothiazole derivatives .

Biological Activity

2-(5,6-Dimethylpyridin-3-yl)propanoic acid, a compound characterized by its unique pyridine structure with methyl groups and a propanoic acid moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, with a molecular weight of approximately 193.24 g/mol. The presence of the dimethyl substituents on the pyridine ring enhances its lipophilicity and potential interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IFN-γ at varying concentrations. For instance, at a concentration of 100 µg/mL, the compound reduced TNF-α production by approximately 44–60%, comparable to established anti-inflammatory drugs like ibuprofen .

Cytokine Control Level Compound Level (100 µg/mL) Effect (%)
TNF-α100%40%-60%
IFN-γ100%21%-79%
IL-10100%150%+50%

The anti-inflammatory action of this compound is believed to involve modulation of signaling pathways associated with immune responses. The compound appears to inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators. Additionally, its ability to enhance IL-10 production suggests a potential role in promoting anti-inflammatory pathways.

Study on PBMCs

In a controlled study involving human PBMCs stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in significant modulation of cytokine profiles. The study found that at higher doses, the compound not only inhibited pro-inflammatory cytokines but also promoted the release of IL-10, which is known for its anti-inflammatory properties. The results suggest that this compound could be beneficial in managing chronic inflammatory conditions .

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective potential of this compound. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that treatment with this compound led to decreased cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

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